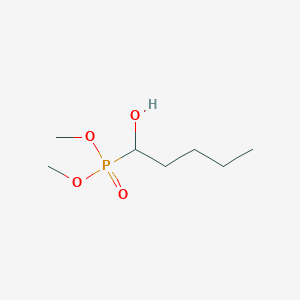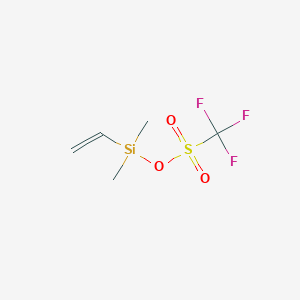![molecular formula C10H16S2 B14309335 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane CAS No. 113447-61-3](/img/structure/B14309335.png)
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is an organic compound with a unique bicyclic structure. It features a thiirane ring fused to a bicycloheptane framework, making it an interesting subject for chemical research due to its potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane typically involves the following steps:
Formation of the Thiirane Ring: The thiirane ring can be synthesized through the reaction of an epoxide with a sulfur source, such as thiourea or sodium sulfide, under basic conditions.
Cyclization: The thiirane intermediate is then subjected to cyclization reactions to form the bicycloheptane structure. This can be achieved through intramolecular nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the bicyclic compound using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and methylation processes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiirane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Similar bicyclic structure but with an oxirane ring instead of a thiirane ring.
1-Methyl-4-(2-methylaziridin-2-yl)-7-azabicyclo[4.1.0]heptane: Contains an aziridine ring, offering different reactivity and applications.
Uniqueness
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity compared to oxirane or aziridine analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Propriétés
Numéro CAS |
113447-61-3 |
|---|---|
Formule moléculaire |
C10H16S2 |
Poids moléculaire |
200.4 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16S2/c1-9-4-3-7(5-8(9)12-9)10(2)6-11-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XSHBGGWYWNEXOW-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1S2)C3(CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


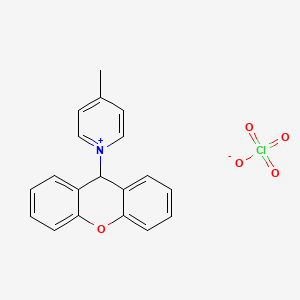
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
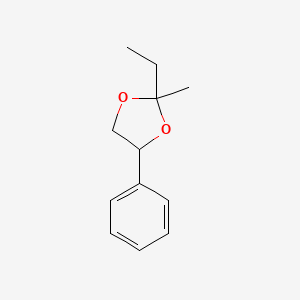
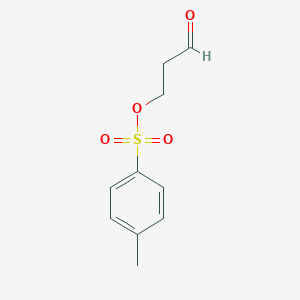
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
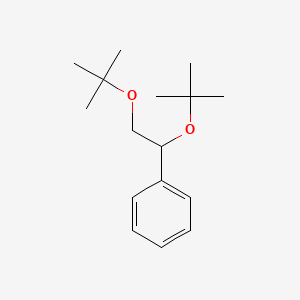
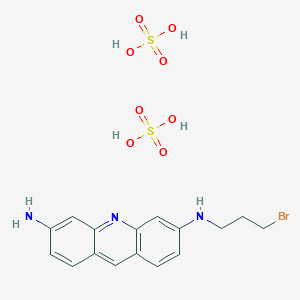
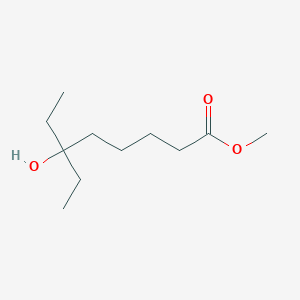
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)

